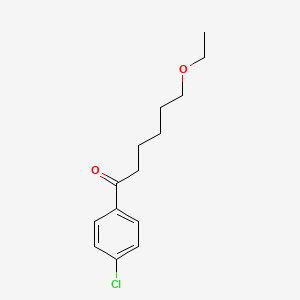
1-(4-Chlorophenyl)-6-ethoxyhexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-6-ethoxyhexan-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a hexanone backbone with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-6-ethoxyhexan-1-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-6-ethoxyhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: 1-(4-Chlorophenyl)-6-ethoxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6-ethoxyhexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-ethoxyethanone: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-6-methoxyhexan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Bromophenyl)-6-ethoxyhexan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(4-Chlorophenyl)-6-ethoxyhexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the chlorophenyl moiety allows for unique interactions and reactivity compared to its analogs.
Properties
CAS No. |
61719-26-4 |
|---|---|
Molecular Formula |
C14H19ClO2 |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-ethoxyhexan-1-one |
InChI |
InChI=1S/C14H19ClO2/c1-2-17-11-5-3-4-6-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11H2,1H3 |
InChI Key |
JALPGJKSTDFZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















